1,4-Butanedisulfonic Acid Disodium Salt
Overview
Description
Cefditoren pivoxil is an oral third-generation cephalosporin antibiotic used to treat infections caused by Gram-positive and Gram-negative bacteria. It is particularly effective against bacteria that are resistant to other antibiotics. Cefditoren pivoxil is commonly used to treat community-acquired pneumonia, acute bacterial exacerbation of chronic bronchitis, pharyngitis, tonsillitis, and uncomplicated skin and skin-structure infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefditoren pivoxil involves several steps:
Starting Material: The process begins with D-7-aminocephalosporanic acid (D-7ACA).
Silanization Protection: The intermediate compound undergoes silanization protection to form another intermediate.
Iodination: 4-methylthiazole-5-methanol is iodinated using sodium iodide (NaI) under the catalysis of a small amount of sulfuric acid.
Deprotection and Crystallization: The iodinated compound is mixed with the silanized intermediate, followed by deprotection and crystallization to obtain the cefditoren mother nucleus.
Final Steps: The cefditoren mother nucleus is reacted with 7-aminocephalosporanic acid (7-ATCA) and an active ester under alkaline conditions. Finally, iodomethyl pivalate is added to the cefditoren sodium in the presence of a phase transfer catalyst, followed by crystallization to obtain cefditoren pivoxil.
Industrial Production Methods
The industrial production of cefditoren pivoxil follows the same synthetic route as described above. The process is optimized for high product conversion rates, minimal impurities, and low production costs, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Cefditoren pivoxil undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly during its synthesis.
Common reagents used in these reactions include oxidizing agents like TEMPO, reducing agents, sodium iodide, sulfuric acid, and triphenylphosphine . The major products formed from these reactions are intermediates that eventually lead to the formation of cefditoren pivoxil .
Scientific Research Applications
Cefditoren pivoxil has several scientific research applications:
Mechanism of Action
Cefditoren pivoxil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to one or more of the penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition prevents cell wall biosynthesis, leading to cell lysis and death of the bacteria . The prodrug is hydrolyzed by esterases during absorption, releasing the active form, cefditoren, into the bloodstream .
Comparison with Similar Compounds
Cefditoren pivoxil is compared with other third-generation cephalosporins such as cefuroxime and cefdinir. While all these compounds share a similar mechanism of action, cefditoren pivoxil has unique features:
Enhanced Stability: Cefditoren pivoxil has enhanced stability against β-lactamases, making it effective against a broader range of bacteria.
Oral Bioavailability: The pivoxil ester group enhances its oral bioavailability compared to other cephalosporins.
Balanced Antimicrobial Spectrum: It has a balanced antimicrobial spectrum that includes major pathogens of community-acquired lower-respiratory tract infections.
Similar compounds include:
- Cefuroxime
- Cefdinir
- Cefpodoxime
- Cefotaxime
Cefditoren pivoxil stands out due to its unique combination of stability, bioavailability, and broad-spectrum activity .
Properties
IUPAC Name |
disodium;butane-1,4-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O6S2.2Na/c5-11(6,7)3-1-2-4-12(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUIUWYZAHKPSE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Na2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067989 | |
Record name | 1,4-Butanedisulfonic acid, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36589-61-4 | |
Record name | 1,4-Butanedisulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036589614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Butanedisulfonic acid, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Butanedisulfonic acid, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | disodium butane-1,4-disulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium 1,4-butanedisulfonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFE6DR6HEW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.